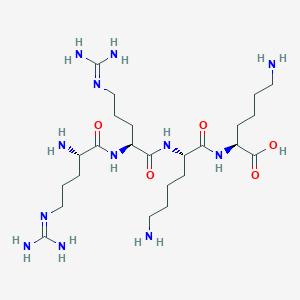
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~5~-(二氨基亚甲基)-L-鸟氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-赖氨酰-L-赖氨酸: 是一种复杂的肽化合物。它由多种氨基酸组成,包括 L-鸟氨酸和 L-赖氨酸,它们通过肽键连接在一起。
准备方法
合成路线和反应条件
N5-(二氨基亚甲基)-L-鸟氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-赖氨酰-L-赖氨酸的合成通常涉及使用肽合成技术逐步偶联氨基酸。该过程可以概括如下:
官能团保护: 氨基酸的氨基和羧基被保护以防止不必要的副反应。
偶联反应: 受保护的氨基酸在偶联试剂(如二环己基碳二亚胺 (DCC) 或 N,N'-二异丙基碳二亚胺 (DIC))和碱(如 N-甲基吗啉 (NMM))存在下依次偶联。
脱保护: 除去保护基,得到最终的肽。
工业生产方法
在工业环境中,N5-(二氨基亚甲基)-L-鸟氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-赖氨酰-L-赖氨酸的生产可能涉及自动肽合成器,它可以简化流程并允许高效生产大量化合物。固相肽合成 (SPPS) 的使用很常见,其中肽在固体树脂载体上组装,便于纯化和处理。
化学反应分析
反应类型
N~5~-(二氨基亚甲基)-L-鸟氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-赖氨酰-L-赖氨酸可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如过氧化氢或高锰酸钾)氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 化合物中的氨基可以参与亲核取代反应。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
碱: N-甲基吗啉,三乙胺。
偶联试剂: 二环己基碳二亚胺,N,N'-二异丙基碳二亚胺。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能产生肽的氧化衍生物,而还原可能导致形成还原的肽形式。
科学研究应用
N~5~-(二氨基亚甲基)-L-鸟氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-赖氨酰-L-赖氨酸在科学研究中具有多种应用:
化学: 用作研究肽合成和反应的模型化合物。
生物学: 研究其在细胞过程和蛋白质相互作用中的作用。
医学: 探索其潜在的治疗应用,包括作为药物递送载体或在开发基于肽的药物中。
工业: 用于生产用于研究和开发目的的专业肽。
作用机制
N5-(二氨基亚甲基)-L-鸟氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-赖氨酰-L-赖氨酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与蛋白质和酶结合,影响它们的活性及其功能。确切的途径和靶标取决于化合物的具体环境和应用。
相似化合物的比较
类似化合物
- N~5~-(二氨基亚甲基)-L-鸟氨酰-L-缬氨酰-L-酪氨酰-L-缬氨酰-L-组氨酰-L-脯氨酰-L-色氨酸
- 甲基 L-酪氨酰-N~5~-(二氨基亚甲基)-D-鸟氨酸盐
独特性
N~5~-(二氨基亚甲基)-L-鸟氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-赖氨酰-L-赖氨酸的独特之处在于其特定的氨基酸序列和多个二氨基亚甲基基团的存在。这些结构特征赋予其独特的化学和生物学特性,使其成为各种研究应用的宝贵化合物。
属性
CAS 编号 |
192382-13-1 |
|---|---|
分子式 |
C24H50N12O5 |
分子量 |
586.7 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H50N12O5/c25-11-3-1-8-16(21(39)36-18(22(40)41)9-2-4-12-26)35-20(38)17(10-6-14-33-24(30)31)34-19(37)15(27)7-5-13-32-23(28)29/h15-18H,1-14,25-27H2,(H,34,37)(H,35,38)(H,36,39)(H,40,41)(H4,28,29,32)(H4,30,31,33)/t15-,16-,17-,18-/m0/s1 |
InChI 键 |
XVEKKLGTWAFNNI-XSLAGTTESA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


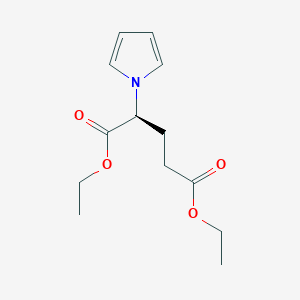
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
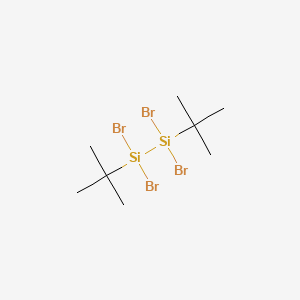
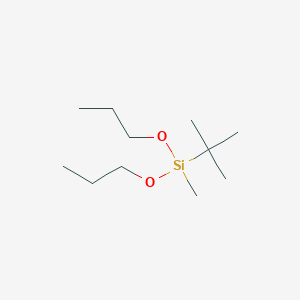
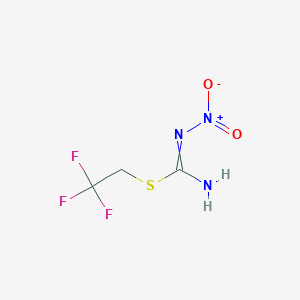
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
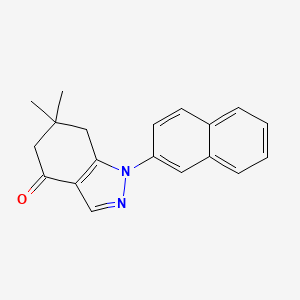
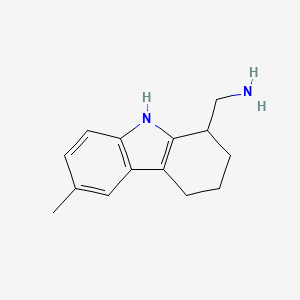
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)

![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)

![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
